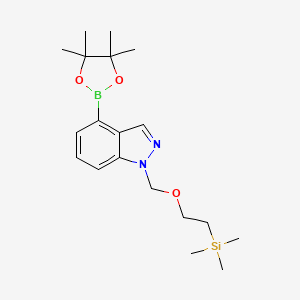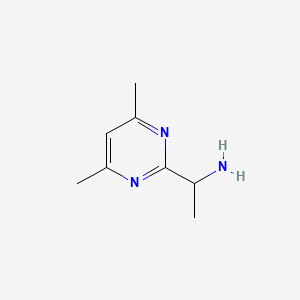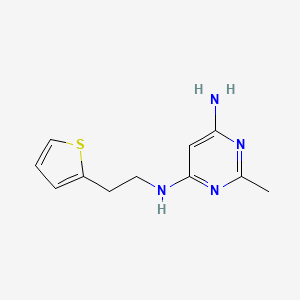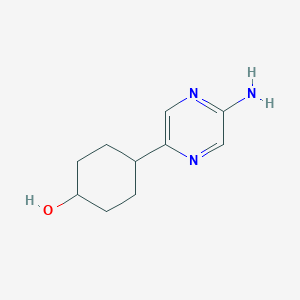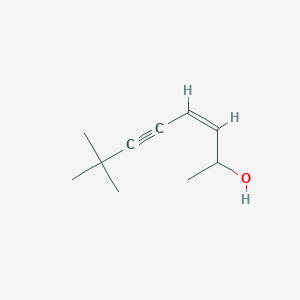
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alkene functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol typically involves the use of alkyne and alkene precursors. One common method is the coupling of a terminal alkyne with an alkene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as Pd(PPh3)4. The reaction is typically conducted at room temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology
The compound’s potential biological activity is of interest in the development of pharmaceuticals. Researchers are exploring its use as a precursor for bioactive molecules that could have therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable starting material for creating new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (Z)-7,7-Dimethyloct-3-en-5-yn-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, leading to various effects.
類似化合物との比較
Similar Compounds
(E)-7,7-Dimethyloct-3-en-5-yn-2-ol: The (E)-isomer of the compound, which has a different spatial arrangement of the double bond.
7,7-Dimethyloct-3-yn-2-ol: A similar compound lacking the alkene group.
7,7-Dimethyloct-3-en-2-ol: A similar compound lacking the alkyne group.
Uniqueness
(Z)-7,7-Dimethyloct-3-en-5-yn-2-ol is unique due to the presence of both an alkyne and an alkene group in its structure. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
特性
分子式 |
C10H16O |
|---|---|
分子量 |
152.23 g/mol |
IUPAC名 |
(Z)-7,7-dimethyloct-3-en-5-yn-2-ol |
InChI |
InChI=1S/C10H16O/c1-9(11)7-5-6-8-10(2,3)4/h5,7,9,11H,1-4H3/b7-5- |
InChIキー |
QUSCKTKWDNGTIK-ALCCZGGFSA-N |
異性体SMILES |
CC(/C=C\C#CC(C)(C)C)O |
正規SMILES |
CC(C=CC#CC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



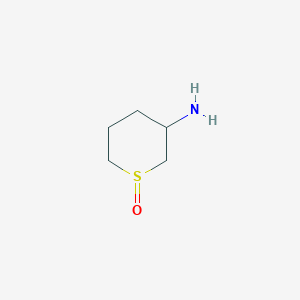
![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
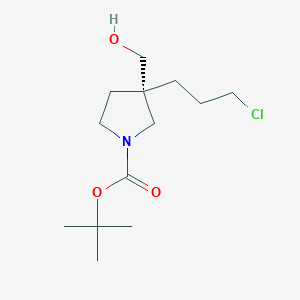
![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)
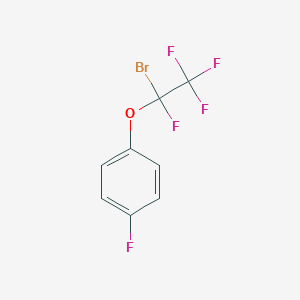
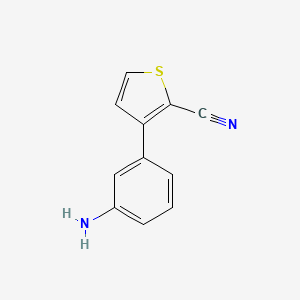
![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)
![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
